molecular formula C20H20ClN3O3S B2942586 N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 941948-22-7

N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2942586
CAS No.: 941948-22-7
M. Wt: 417.91
InChI Key: WRIWVOVKEWWXKL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a sophisticated dihydropyrimidine-based compound of significant interest in medicinal chemistry and oncology research. This molecule is primarily investigated for its potential as a protein kinase inhibitor. The scaffold is structurally related to known kinase inhibitor templates, and its specific substitution pattern, including the 3-chlorophenyl and the 3-ethoxy-4-hydroxyphenyl rings, is designed to modulate potency and selectivity towards specific ATP-binding pockets. Research into similar compounds suggests this molecule may be a candidate for probing intracellular signaling pathways dysregulated in cancers, such as those involving receptor tyrosine kinases. Its mechanism of action is hypothesized to involve competitive binding at the kinase active site, leading to the suppression of downstream phosphorylation events that drive cell proliferation and survival. Consequently, this carboxamide derivative serves as a valuable chemical probe for studying signal transduction mechanisms and for the in vitro evaluation of novel therapeutic strategies targeting kinase-driven malignancies. It is an essential tool for researchers aiming to elucidate complex pathway interactions and to identify potential leads for drug discovery programs.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-3-27-16-9-12(7-8-15(16)25)18-17(11(2)22-20(28)24-18)19(26)23-14-6-4-5-13(21)10-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIWVOVKEWWXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20ClN3O4C_{20}H_{20}ClN_{3}O_{4} with a molecular weight of approximately 401.8 g/mol. Its structure features a tetrahydropyrimidine ring with various substituents, including a chlorophenyl group and an ethoxy-hydroxyphenyl moiety, enhancing its solubility and bioactivity compared to other derivatives lacking these functional groups .

Biological Activities

Research has indicated that compounds in the tetrahydropyrimidine class exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown efficacy against various cancer cell lines by inhibiting specific pathways associated with tumor growth.
  • Antiviral Properties : Certain analogs have demonstrated the ability to inhibit viral replication.
  • Anti-inflammatory Effects : The presence of hydroxy and ethoxy groups may contribute to anti-inflammatory activity, making these compounds potential candidates for treating inflammatory diseases .

The mechanism of action for this compound is not fully elucidated. However, studies suggest that it may interact with biological macromolecules such as proteins and nucleic acids, potentially leading to alterations in cellular signaling pathways that govern cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the tetrahydropyrimidine class. Notable findings include:

  • Anticancer Efficacy : In vitro studies demonstrated that certain tetrahydropyrimidines exhibited significant cytotoxic effects against human cancer cell lines. For instance, analogs with similar structures showed inhibition of EGFR/HER2 pathways, leading to reduced tumor growth in xenograft models .
  • Inhibition of Viral Replication : Research on related compounds indicated potential antiviral properties against specific viruses, suggesting that structural modifications could enhance efficacy .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological Activity
N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideStructureAnticancer activity against EGFR/HER2
N-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidineStructureAntiviral properties
Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-tetrahydropyrimidineStructurePotential anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Differences
Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) logP Key Substituents on Aryl Ring
Target Compound C₂₁H₂₂ClN₃O₃S 432.93 ~3.2* 3-ethoxy, 4-hydroxyphenyl
N-(2-chlorophenyl)-4-(3-methoxyphenyl) analog C₁₉H₁₈ClN₃O₂S 395.88 3.85 3-methoxyphenyl
N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl) analog C₂₀H₂₀ClN₃O₃S 417.91 3.85 2,5-dimethoxyphenyl
N-(3-chlorophenyl)-4-(2-fluorophenyl) analog C₁₈H₁₅ClFN₃OS 375.85 Not reported 2-fluorophenyl

*Estimated based on substituent contributions.

  • The hydroxyl group acts as a hydrogen bond donor, unlike methoxy or ethoxy groups, which are acceptors only . The 3-ethoxy group balances lipophilicity (logP ~3.2), intermediate between the more hydrophilic hydroxyl and hydrophobic methoxy/trifluoromethyl groups in analogs .
  • Steric and Electronic Effects :

    • Chlorophenyl Position : Moving the chloro group from the 2- or 4-position (as in ) to the 3-position (target compound) alters steric hindrance and electronic interactions with biological targets.
    • Fluorine vs. Hydroxyl : The 2-fluorophenyl analog lacks hydrogen-bonding capacity, reducing interactions with polar enzyme active sites compared to the target compound.

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